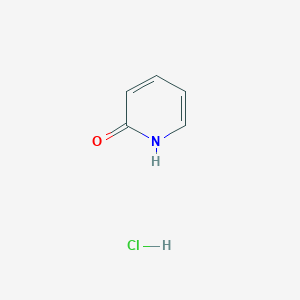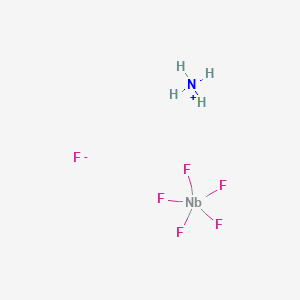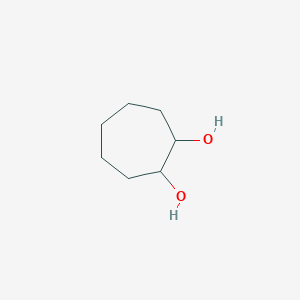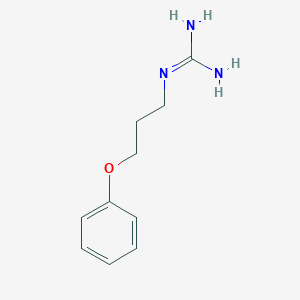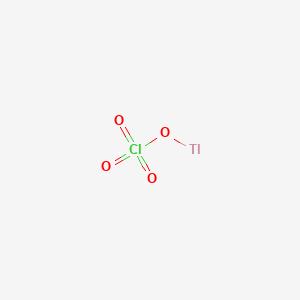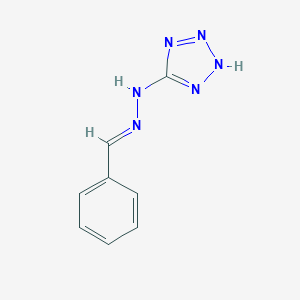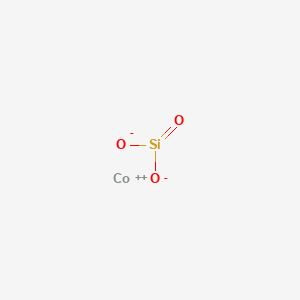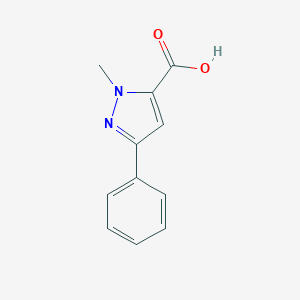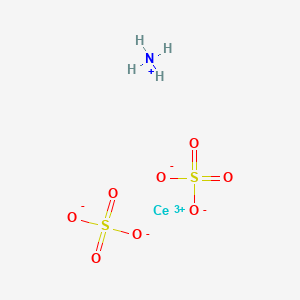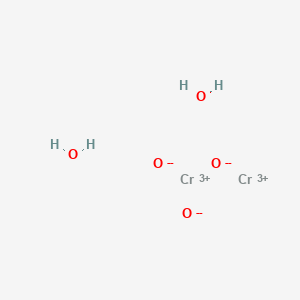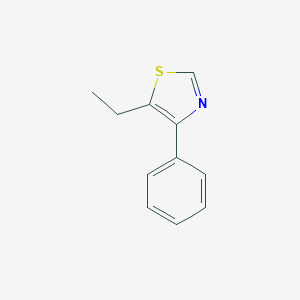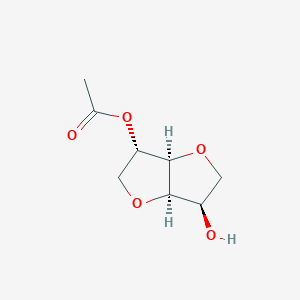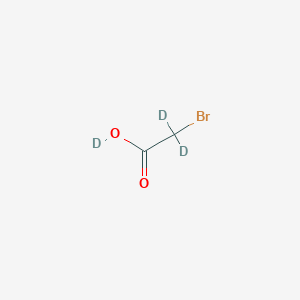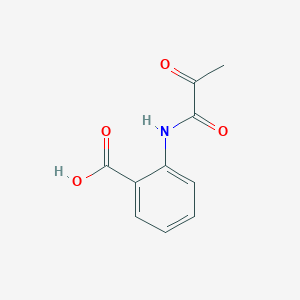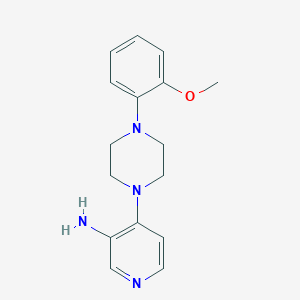
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, also known as PAPM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. The compound has a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol.
Mécanisme D'action
The exact mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation, the modulation of immune responses, and the regulation of oxidative stress and inflammation in the body. Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high specificity for its target pathways. However, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in the body, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, including its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- and its potential side effects in the body.
Conclusion:
In conclusion, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a promising compound that has shown potential for use in the treatment of various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
Méthodes De Synthèse
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with 3-amino-4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and triethylamine to yield the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
14549-65-6 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- |
Formule moléculaire |
C16H20N4O |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
4-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-16-5-3-2-4-15(16)20-10-8-19(9-11-20)14-6-7-18-12-13(14)17/h2-7,12H,8-11,17H2,1H3 |
Clé InChI |
VJMHJNJMFJEXJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
Autres numéros CAS |
14549-65-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



